Cas no 85780-00-3 (5-iodo-1,3-dimethyl-1H-pyrazol-4-amine)
5-iodo-1,3-dimethyl-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazol-4-amine, 5-iodo-1,3-dimethyl-
- 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine
- 85780-00-3
- starbld0027591
-
- MDL: MFCD30076536
- Inchi: 1S/C5H8IN3/c1-3-4(7)5(6)9(2)8-3/h7H2,1-2H3
- InChI Key: BGTWWGJOYVKTSR-UHFFFAOYSA-N
- SMILES: N1(C)C(I)=C(N)C(C)=N1
Computed Properties
- Exact Mass: 236.97629Da
- Monoisotopic Mass: 236.97629Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 43.8Ų
5-iodo-1,3-dimethyl-1H-pyrazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-332212-1.0g |
5-iodo-1,3-dimethyl-1H-pyrazol-4-amine |
85780-00-3 | 1.0g |
$986.0 | 2023-02-23 | ||
| Enamine | EN300-332212-2.5g |
5-iodo-1,3-dimethyl-1H-pyrazol-4-amine |
85780-00-3 | 2.5g |
$2043.0 | 2023-09-04 | ||
| Enamine | EN300-332212-5.0g |
5-iodo-1,3-dimethyl-1H-pyrazol-4-amine |
85780-00-3 | 5.0g |
$2587.0 | 2023-02-23 | ||
| Enamine | EN300-332212-10.0g |
5-iodo-1,3-dimethyl-1H-pyrazol-4-amine |
85780-00-3 | 10.0g |
$3253.0 | 2023-02-23 | ||
| Enamine | EN300-332212-1g |
5-iodo-1,3-dimethyl-1H-pyrazol-4-amine |
85780-00-3 | 1g |
$986.0 | 2023-09-04 | ||
| Enamine | EN300-332212-5g |
5-iodo-1,3-dimethyl-1H-pyrazol-4-amine |
85780-00-3 | 5g |
$2587.0 | 2023-09-04 | ||
| Enamine | EN300-332212-10g |
5-iodo-1,3-dimethyl-1H-pyrazol-4-amine |
85780-00-3 | 10g |
$3253.0 | 2023-09-04 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA451-100MG |
5-iodo-1,3-dimethyl-1H-pyrazol-4-amine |
85780-00-3 | 95% | 100MG |
¥ 963.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA451-250MG |
5-iodo-1,3-dimethyl-1H-pyrazol-4-amine |
85780-00-3 | 95% | 250MG |
¥ 1,537.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA451-500MG |
5-iodo-1,3-dimethyl-1H-pyrazol-4-amine |
85780-00-3 | 95% | 500MG |
¥ 2,560.00 | 2023-04-13 |
5-iodo-1,3-dimethyl-1H-pyrazol-4-amine Suppliers
5-iodo-1,3-dimethyl-1H-pyrazol-4-amine Related Literature
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine
5-Iodo-1,3-Dimethyl-1H-Pyrazol-4-Amine (CAS No. 85780-00-3): A Comprehensive Overview
5-Iodo-1,3-dimethyl-1H-pyrazol-4-amine (CAS No. 85780-00-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and chemical properties, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine consists of a pyrazole ring with an iodine substituent at the 5-position and methyl groups at the 1 and 3 positions. The presence of the iodine atom imparts unique reactivity and biological activity to the molecule, making it an attractive candidate for drug discovery and development.
Recent studies have highlighted the pharmacological properties of 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine. One notable area of research is its potential as an antitumor agent. In vitro and in vivo experiments have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell proliferation.
Moreover, 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine has been investigated for its anti-inflammatory properties. Preclinical studies have shown that it can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its therapeutic applications, 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine has also been explored for its synthetic utility in organic chemistry. The iodine substituent can be readily functionalized through various reactions, such as cross-coupling reactions with boronic acids or palladium-catalyzed reactions with other nucleophiles. This versatility allows for the synthesis of a wide range of derivatives with diverse biological activities.
The synthesis of 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine typically involves a multi-step process. One common approach is to start with a suitable pyrazole precursor, which is then iodinated at the 5-position using an appropriate iodinating agent. Subsequent steps may include methylation reactions to introduce the methyl groups at the desired positions. The overall yield and purity of the final product can be optimized by carefully controlling reaction conditions such as temperature, solvent, and catalyst selection.
From a pharmaceutical development perspective, 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine has shown promising results in preclinical studies. However, further research is needed to evaluate its safety and efficacy in clinical trials. Ongoing studies are focusing on optimizing its pharmacokinetic properties, such as solubility, stability, and bioavailability, to enhance its therapeutic potential.
In conclusion, 5-Iodo-1,3-dimethyl-1H-pyrazol-4-Amine (CAS No. 85780-00-3) is a multifaceted compound with significant potential in both medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable candidate for the development of novel therapeutic agents targeting cancer and inflammatory diseases. As research in this area continues to advance, it is likely that new applications and derivatives of this compound will be discovered, further expanding its utility in the field.
85780-00-3 (5-iodo-1,3-dimethyl-1H-pyrazol-4-amine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)